N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide
Description
This compound is a benzodiazepine-derived acetamide featuring a 7-fluoro-substituted benzo[f][1,4]oxazepin core and a 4-(trifluoromethoxy)phenyl acetamide side chain. The benzo[f][1,4]oxazepin scaffold is a seven-membered heterocyclic ring system with oxygen and nitrogen atoms, which is structurally similar to bioactive benzodiazepines but modified to include a keto group at position 2.
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F4N2O4/c21-15-3-6-17-14(10-15)11-26(19(28)12-29-17)8-7-25-18(27)9-13-1-4-16(5-2-13)30-20(22,23)24/h1-6,10H,7-9,11-12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAVAEYYYCAAGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step procedures. Key steps include the construction of the oxazepin ring and subsequent functionalization.
Industrial Production Methods: In industrial settings, the synthesis of this compound may leverage high-throughput techniques and optimized reaction conditions to enhance yield and purity. Catalytic methods and advanced purification processes are often employed to streamline production.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Benzodiazepine Derivatives
Key structural analogues include compounds synthesized in , which share the benzo[e][1,4]diazepin-4(5H)-yl core but differ in substituents and side chains. A comparative analysis is summarized below:
Key Structural Differences:
- Fluoro vs.
- Trifluoromethoxy vs. Methoxy: The trifluoromethoxy group in the target compound offers stronger electron-withdrawing effects compared to methoxy groups in Compound 2, which could enhance receptor affinity and metabolic resistance .
Spectroscopic Comparisons
-
- Regions of divergence in $ ^1H $-NMR spectra (e.g., positions 29–36 and 39–44 in benzo-fused systems) help pinpoint substituent locations. For example, the 7-fluoro group in the target compound would cause distinct chemical shifts in region A (δ 3.0–4.5 ppm) compared to 8-fluoro in Compound 3 .
- The trifluoromethoxy group’s $ ^{13}C $-NMR signal (~120–125 ppm) differs significantly from methoxy (~55 ppm) or furan (~140 ppm) signals in analogues .
Computational and Bioactivity Comparisons
- Molecular Similarity Metrics ():
- Bioactivity Clustering ():
- Compounds with benzo-fused cores cluster together in bioactivity profiles, implying shared mechanisms (e.g., GABA receptor modulation). However, the trifluoromethoxy group may shift activity toward serotonin receptors, as seen in trifluoromethylated antidepressants .
Biological Activity
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The structural features of this compound suggest possible interactions with various biological targets, making it a candidate for further research in medicinal chemistry.
Structural Overview
The compound features:
- Fluorinated oxazepine ring : Known for its stability and ability to interact with biological molecules.
- Trifluoromethoxy group : This electron-withdrawing group can enhance the compound's binding affinity to target proteins.
Anticancer Properties
Research has shown that compounds with similar oxazepine frameworks exhibit significant anticancer activity. For instance, derivatives of benzo[f][1,4]oxazepine have been identified as potent inhibitors of cancer cell proliferation. In vitro studies indicated that these compounds could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Antimicrobial Effects
Compounds containing triazole and oxazepine rings have been reported to possess antimicrobial properties. The presence of the trifluoromethoxy group may enhance these effects by increasing lipophilicity and facilitating membrane penetration .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole | Triazole moiety | Antitubercular activity |
| 1-(Phenyl)-5-(substituted phenyl)-1H-1,2,3-triazole | Simple phenyl substitutions | Anticancer properties |
| 3-Aryltriazoles | Varied aryl groups | Antimicrobial effects |
The unique combination of functionalities in this compound may allow it to interact with multiple biological targets, potentially leading to enhanced selectivity and efficacy compared to simpler analogs .
The mechanism by which this compound exerts its biological effects is likely through interactions with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity due to its electron-withdrawing properties, while the oxazepine ring may interact with hydrophobic pockets within target sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
